3-Chloro-4-(3-ethoxyphenoxy)aniline
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Overview
Description
3-Chloro-4-(3-ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . It belongs to the aniline group and is characterized by the presence of a chloro group, an ethoxy group, and a phenoxy group attached to the aniline ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-ethoxyphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the nucleophilic substitution of aryl halides with aniline derivatives. This reaction typically requires the use of solvents such as DMF, DMSO, or dichloromethane, and bases like potassium carbonate or sodium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized for scalability and cost-effectiveness. The reaction temperature and time are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-ethoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium carbonate, DMF, DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Chloro-4-(3-ethoxyphenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the chloro and ethoxy groups influence the reactivity of the aniline ring . Additionally, the phenoxy group can engage in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
3-Chloro-4-(3-ethoxyphenoxy)aniline can be compared with other similar compounds, such as dichloroanilines and other substituted anilines . These compounds share structural similarities but differ in the nature and position of substituents on the aniline ring. The unique combination of chloro, ethoxy, and phenoxy groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
List of Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Properties
IUPAC Name |
3-chloro-4-(3-ethoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKVICMIHNVFGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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